1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Description
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Properties
IUPAC Name |
1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4OS/c17-10-3-1-9(2-4-10)7-14-22-23-16(25-14)21-15(24)20-13-6-5-11(18)8-12(13)19/h1-6,8H,7H2,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSWHQNTMFVEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with 2,4-dichlorophenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired compound .
Chemical Reactions Analysis
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of certain cancer cell lines.
Agricultural Chemistry: It has been explored for its antifungal and insecticidal properties, making it a candidate for use in crop protection.
Biological Research: The compound’s ability to interact with specific biological targets has made it a subject of interest in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways that are essential for cancer cell proliferation and survival. Additionally, its antifungal activity is attributed to its ability to inhibit the synthesis of essential fungal cell wall components .
Comparison with Similar Compounds
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea can be compared to other thiadiazole derivatives, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has similar structural features but differs in its biological activity and target specificity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with distinct chemical properties and applications, particularly in antiviral research.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique biological activities and make it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
